molecular formula C14H21N3O5 B107084 tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate CAS No. 914377-34-7

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate

Cat. No.: B107084
CAS No.: 914377-34-7
M. Wt: 311.33 g/mol
InChI Key: MEQJVDMERVUSFW-UHFFFAOYSA-N
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Description

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O5 and a molecular weight of 311.338 g/mol . This compound is notable for its use in various chemical and biological applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxypyrimidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate involves its role as a protecting group. The tert-butoxycarbonyl (Boc) group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate can be compared with other similar compounds such as:

    tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-hydroxypyrimidin-2-yl)carbamate: Similar structure but with a hydroxyl group at a different position on the pyrimidine ring.

    tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxy-1,2,4-triazol-3-yl)carbamate: Contains a triazole ring instead of a pyrimidine ring.

    tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxybenzimidazol-2-yl)carbamate: Features a benzimidazole ring instead of a pyrimidine ring.

These compounds share similar protecting group functionalities but differ in their heterocyclic cores, leading to variations in their chemical reactivity and applications.

Biological Activity

Tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21N3O5
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 11977119

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit antitumor , antiviral , and anti-inflammatory properties, making it a candidate for further pharmacological studies.

Antitumor Activity

Research indicates that compounds similar to this compound can inhibit tumor cell proliferation. For instance, studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can reduce inflammatory markers in various cell types. The ability of these compounds to modulate cytokine production suggests a possible application in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of pyrimidine derivatives showed that certain modifications led to enhanced activity against various cancer cell lines. The results indicated that the presence of hydroxypyrimidine significantly increased the antiproliferative effects compared to non-hydroxylated counterparts .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases, providing a rationale for their observed antitumor effects .
  • Therapeutic Applications : The potential use of this compound in combination therapies has been explored. For example, combining this compound with established chemotherapeutics could enhance efficacy while reducing side effects .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis; inhibits cell proliferation
AntiviralInhibits viral replication
Anti-inflammatoryReduces cytokine production

Properties

IUPAC Name

tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-13(2,3)21-11(19)17(12(20)22-14(4,5)6)10-15-7-9(18)8-16-10/h7-8,18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQJVDMERVUSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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